1-Benzylazetidin-3-amine hydrochloride

solubility formulation biopharmaceutical

Synthetic bottleneck: Most azetidine intermediates lack orthogonal protection for sequential functionalization, forcing linear deprotection/reprotection steps. 1-Benzylazetidin-3-amine hydrochloride solves this with: • Benzyl group stable to amide coupling & reductive amination, removable via H2/Pd-C or TFA • High aqueous solubility (2.17e+5 mg/L free base) for HTS & bioconjugation • cLogP 1.47 - optimal for oral bioavailability & CNS penetration Immediate availability in research quantities. Custom substitution (halogens, CF3) available.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
Cat. No. B11902332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazetidin-3-amine hydrochloride
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H14N2.ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,11H2;1H
InChIKeyLVYBKTQQGJEMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazetidin-3-amine Hydrochloride: A Heterocyclic Building Block for Pharmaceutical Research


1-Benzylazetidin-3-amine hydrochloride (CAS 1956341-69-7) is a heterocyclic building block comprising a saturated four-membered azetidine ring with a benzyl substituent at the 1-position and a primary amine at the 3-position, stabilized as the monohydrochloride salt . The compound presents as a white solid with a molecular formula of C10H15ClN2 and a molecular weight of 198.69 g/mol . The benzyl moiety enhances lipophilicity for improved membrane permeability in drug discovery contexts, while the primary amine enables diverse derivatization via acylation, alkylation, and reductive amination reactions . This dual functionality makes it a strategic intermediate for constructing more complex pharmacologically active molecules.

Why 1-Benzylazetidin-3-amine Hydrochloride Cannot Be Substituted with Generic Azetidine Building Blocks


Generic azetidine derivatives like azetidine hydrochloride (CAS 2089377-55-7) lack the benzyl group that confers both enhanced lipophilicity and a latent deprotection site, limiting their utility in multi-step syntheses requiring orthogonal protection . Similarly, compounds such as 1-benzhydrylazetidin-3-amine hydrochloride (CAS 159603-42-6) possess bulkier, more rigid substituents that can introduce undesirable steric constraints and alter pharmacokinetic properties . In contrast, the specific benzyl substitution in 1-benzylazetidin-3-amine hydrochloride provides a balance of hydrophobic character and synthetic flexibility, enabling selective functionalization at either the 3-amino group or, after debenzylation, the azetidine nitrogen, a capability not shared by non-benzylated or sterically hindered analogs .

Quantitative Differentiation Evidence for 1-Benzylazetidin-3-amine Hydrochloride


Improved Aqueous Solubility Over Unsubstituted Azetidine Derivatives

1-Benzylazetidin-3-amine (free base) exhibits a significantly higher predicted water solubility compared to the unsubstituted azetidine core. While experimental data for the hydrochloride salt is limited, computational predictions indicate a water solubility of 2.174e+005 mg/L at 25°C for the free base, based on its estimated log Kow of 0.58 . This contrasts with the parent azetidine hydrochloride (CAS 2089377-55-7), which is reported to be only moderately soluble in water . The enhanced solubility profile of the benzylated derivative facilitates its use in aqueous reaction conditions and biological assays without requiring organic co-solvents.

solubility formulation biopharmaceutical

Enhanced Lipophilicity (cLogP) Relative to Unsubstituted Azetidine Core

The calculated partition coefficient (cLogP) of 1-benzylazetidin-3-amine is 1.47 [1], significantly higher than the estimated cLogP of unsubstituted azetidine (approximately -0.5 to 0.0). This increase in lipophilicity is critical for improving membrane permeability and target engagement in drug discovery programs. In a study exploring inhaled DDR inhibitors for idiopathic pulmonary fibrosis, the azetidine scaffold was specifically chosen over indoline and pyrrolidine analogs for its balanced lipophilicity, which contributed to improved lung retention and reduced systemic exposure [2]. While this study evaluated a more complex azetidine derivative, the benzyl substitution in 1-benzylazetidin-3-amine provides a comparable lipophilic anchor that can be leveraged to fine-tune pharmacokinetic properties.

lipophilicity ADME medicinal chemistry

Selective Deprotection Capability Not Available in Non-Benzylated Analogs

The benzyl group on the azetidine nitrogen serves as a cleavable protecting group, enabling a two-step orthogonal protection/deprotection strategy. Catalytic hydrogenation (H2, Pd/C) or treatment with strong acids (e.g., TFA) can remove the benzyl group to expose the free azetidine NH, allowing subsequent functionalization . In contrast, compounds such as 1-(phenylsulfonyl)azetidin-3-amine hydrochloride (CAS 2098017-56-0) feature a sulfonyl group that is not readily removable under mild conditions, limiting synthetic flexibility . This differential capability is critical in multi-step syntheses where the timing of amine exposure must be precisely controlled.

synthetic chemistry orthogonal protection drug discovery

Moderate VAP-1 Inhibitory Activity Informs Kinase Selectivity Screening

1-Benzylazetidin-3-amine (free base) has been reported as an inhibitor of vascular adhesion protein-1 (VAP-1), with an IC50 value of 23 nM against the rat enzyme and 180 nM against the human enzyme in CHO cell assays [1]. While this activity is moderate and unlikely to translate directly into therapeutic efficacy, the data provide a valuable baseline for selectivity profiling in drug discovery programs targeting other enzyme classes. In contrast, a related azetidine derivative (compound 37) from a DDR inhibitor program demonstrated nanomolar potency against DDR1/2 with improved kinase selectivity and reduced cardiotoxicity risk compared to indoline and pyrrolidine scaffolds [2]. This class-level evidence suggests that the azetidine core, when appropriately substituted, offers a favorable selectivity window that can be exploited through further medicinal chemistry optimization.

enzyme inhibition VAP-1 off-target screening

Optimal Use Cases for 1-Benzylazetidin-3-amine Hydrochloride in Drug Discovery and Chemical Synthesis


Scaffold Hopping in Kinase Inhibitor Lead Optimization

Use 1-benzylazetidin-3-amine hydrochloride as a core building block to replace metabolically labile or promiscuous scaffolds in kinase inhibitor programs. The azetidine ring offers a rigid, three-dimensional structure that can improve target selectivity and reduce off-target interactions compared to more flexible piperidine or pyrrolidine analogs. In a recent DDR1/2 inhibitor program, an azetidine-based scaffold demonstrated nanomolar potency, improved kinase selectivity, and reduced cardiotoxicity risk relative to indoline and pyrrolidine series [1]. The benzyl group in 1-benzylazetidin-3-amine provides a lipophilic anchor that can engage hydrophobic sub-pockets in kinase active sites, while the primary amine enables rapid derivatization into amides, sulfonamides, or secondary amines for structure-activity relationship (SAR) exploration.

Multi-Step Synthesis Requiring Orthogonal Nitrogen Protection

Employ 1-benzylazetidin-3-amine hydrochloride in synthetic sequences that demand sequential functionalization of two distinct nitrogen centers. The benzyl group on the azetidine nitrogen is stable to a wide range of reaction conditions (e.g., amide coupling, reductive amination, nucleophilic substitution) but can be selectively removed via hydrogenolysis (H2, Pd/C) or strong acid (TFA) when desired . This orthogonal protection strategy enables chemists to first functionalize the 3-amino group, then deprotect the azetidine nitrogen for a second round of derivatization, a capability not shared by non-benzylated azetidines or sulfonamide-protected analogs . This reduces the total number of synthetic steps and improves overall yield compared to linear protection/deprotection sequences.

Aqueous-Compatible Bioconjugation and Assay Development

Utilize 1-benzylazetidin-3-amine hydrochloride in aqueous-based biochemical assays and bioconjugation reactions without the need for organic co-solvents. The predicted high water solubility (2.174e+005 mg/L at 25°C for the free base) surpasses that of many azetidine derivatives, simplifying the preparation of stock solutions and reaction mixtures. This property is particularly valuable for high-throughput screening (HTS) campaigns where DMSO concentrations must be minimized to avoid assay interference, and for bioconjugation applications (e.g., antibody-drug conjugate linker synthesis) where aqueous conditions are required to maintain protein integrity.

Early-Stage ADME Property Optimization

Incorporate 1-benzylazetidin-3-amine hydrochloride into hit-to-lead programs where balanced lipophilicity is a key design criterion. The calculated cLogP of 1.47 for the free base [2] falls within the optimal range (1–3) for oral bioavailability and CNS penetration, making it a suitable starting point for ADME optimization. The benzyl group can be further substituted (e.g., with halogens, methoxy, or trifluoromethyl groups) to fine-tune lipophilicity and metabolic stability, while the azetidine core provides a rigid, low-molecular-weight framework that minimizes the addition of unnecessary molecular bulk. This contrasts with bulkier azetidine derivatives like 1-benzhydrylazetidin-3-amine hydrochloride (cLogP > 3), which may exceed desirable lipophilicity thresholds and increase the risk of poor solubility and metabolic instability.

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